molecular formula C7H8BrN3O B6152407 2-bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 2172597-03-2

2-bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No. B6152407
CAS RN: 2172597-03-2
M. Wt: 230.1
InChI Key:
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Description

2-Bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one (2-Br-5-Me-PzPz) is an organic compound that has been studied for its diverse range of applications in scientific research. It is a heterocyclic compound, which is composed of a five-membered pyrazolopyridine ring, containing two nitrogen atoms and three carbon atoms. Its unique structure has enabled it to be used in a variety of fields, including organic chemistry, biochemistry, and pharmacology.

Scientific Research Applications

2-Br-5-Me-PzPz has been studied for its various scientific applications, including its use as a catalyst in organic synthesis, its role as a ligand in coordination chemistry, and its potential as a fluorescent dye. It has been used in the synthesis of various heterocyclic compounds, including pyrazolopyridines, pyrazolopyrimidines, and pyrazolotriazines. Additionally, its coordination properties have been studied for its potential use in drug delivery systems and its ability to bind to metal ions. Finally, its fluorescent properties have been studied for its potential use as a fluorescent dye in biological assays.

Mechanism of Action

The mechanism of action of 2-Br-5-Me-PzPz is not fully understood. However, it is believed that its heterocyclic structure enables it to interact with a range of molecules, including metal ions, proteins, nucleic acids, and other organic compounds. Additionally, its fluorescent properties allow it to be used as a fluorescent dye for biological assays.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Br-5-Me-PzPz are not fully understood. However, it has been studied for its potential to interact with a range of molecules, including metal ions, proteins, nucleic acids, and other organic compounds. Additionally, its fluorescent properties allow it to be used as a fluorescent dye for biological assays.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Br-5-Me-PzPz in lab experiments include its ability to interact with a range of molecules, its fluorescent properties, and its ability to be used as a ligand in coordination chemistry. Additionally, its synthesis is relatively straightforward and can be achieved through a two-step process.
The main limitation of using 2-Br-5-Me-PzPz in lab experiments is its toxicity. It is a hazardous compound and should be handled with care. Additionally, its structure is relatively complex and requires a high level of expertise to synthesize.

Future Directions

The potential future directions for 2-Br-5-Me-PzPz include its further study for its potential use in drug delivery systems, its potential use as a fluorescent dye in biological assays, and its potential use in the synthesis of heterocyclic compounds. Additionally, its coordination properties could be further studied for its potential use as a ligand in coordination chemistry. Finally, its structure could be further studied to gain a better understanding of its mechanism of action and its potential biochemical and physiological effects.

Synthesis Methods

The synthesis of 2-Br-5-Me-PzPz is achieved through a two-step process. The first step involves the reaction of 5-methyl-1H-pyrazole-4-carboxylic acid with bromine in acetic acid, which yields 2-bromo-5-methyl-4H-pyrazolo[1,5-a]pyrazine-4-one. The second step involves the reaction of the intermediate product with ethyl chloroformate in the presence of pyridine, which yields the desired 2-Br-5-Me-PzPz.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one involves the reaction of 2-amino-3-bromo-5-methylpyrazine with ethyl acetoacetate followed by cyclization and oxidation.", "Starting Materials": [ "2-amino-3-bromo-5-methylpyrazine", "ethyl acetoacetate", "sodium ethoxide", "acetic acid", "hydrogen peroxide" ], "Reaction": [ "Step 1: Dissolve 2-amino-3-bromo-5-methylpyrazine in ethanol and add sodium ethoxide. Stir the mixture for 30 minutes at room temperature.", "Step 2: Add ethyl acetoacetate to the reaction mixture and stir for 2 hours at room temperature.", "Step 3: Heat the reaction mixture to reflux for 4 hours.", "Step 4: Cool the reaction mixture and add acetic acid to adjust the pH to 4-5.", "Step 5: Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 6: Concentrate the product and dissolve in ethanol.", "Step 7: Add hydrogen peroxide to the reaction mixture and stir for 2 hours at room temperature.", "Step 8: Concentrate the product and purify by column chromatography to obtain 2-bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one." ] }

CAS RN

2172597-03-2

Product Name

2-bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one

Molecular Formula

C7H8BrN3O

Molecular Weight

230.1

Purity

0

Origin of Product

United States

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